DNA intercalator 3
Description
Significance of Ligand-DNA Interactions in Biochemical Processes
The interaction between small molecules (ligands) and DNA is fundamental to many biological processes. wikipedia.orglongdom.org These interactions are central to the genomic function of DNA, including critical processes like DNA replication and repair. acs.org In living organisms, molecular recognition, the specific interaction between biological macromolecules and small molecules, forms the basis of all biological activities. nih.gov The binding of a ligand to a biomolecule, such as a protein or DNA, can trigger a signal and typically results in a conformational change in the target molecule. wikipedia.org This alteration of the three-dimensional shape is key to the molecule's functional state. wikipedia.org
Ligand-DNA interactions are driven by intermolecular forces like ionic bonds, hydrogen bonds, and van der Waals forces. wikipedia.org Understanding the mechanisms of these interactions is not only crucial for comprehending biology at a molecular level but also for the development of therapeutic agents that can target DNA. acs.orgnih.gov For instance, many anticancer drugs function by interacting with DNA in rapidly dividing cancer cells. atdbio.comrichmond.edu
Overview of DNA Intercalation Phenomenon
Intercalation is a specific type of ligand-DNA binding where a planar, aromatic molecule inserts itself between the stacked base pairs of the DNA double helix. patsnap.comnih.gov This insertion disrupts the normal helical structure of the DNA, causing it to unwind and lengthen. patsnap.com The process is primarily driven by hydrophobic interactions and van der Waals forces between the intercalating molecule and the DNA base pairs. patsnap.com
The structural changes induced by intercalation are significant. The unwinding and lengthening of the DNA helix can profoundly affect its biological functions. patsnap.com It can alter the DNA's supercoiling, which is essential for processes such as transcription, replication, and repair. patsnap.com By changing the DNA's conformation, intercalators can influence the ability of enzymes and other proteins to access the DNA, thereby modulating gene expression and other cellular activities. patsnap.com A proposed mechanism for intercalation involves the initial electrostatic attraction of the cationic intercalator to the negatively charged DNA surface, followed by the insertion of the ligand between base pairs, which requires a temporary opening of the DNA structure. wikipedia.orgacs.org
Classification of DNA-Interacting Agents
Small molecules that bind to DNA can be broadly categorized based on their mechanism of action. atdbio.com The main classes of DNA-binding agents are:
Intercalators : These agents, which are typically polycyclic, aromatic, and planar, sandwich themselves between adjacent DNA base pairs. atdbio.comwikipedia.org Examples include acridines, anthracyclines, and phenanthridines. atdbio.comnih.gov
Groove Binders : These molecules fit into the minor or major grooves of the DNA helix. atdbio.com Minor groove binders are often composed of a series of heterocyclic or aromatic rings that allow them to conform to the shape of the groove. atdbio.com They interact with the DNA through hydrogen bonds and hydrophobic interactions. atdbio.com
Alkylating Agents : These agents react chemically with DNA, forming covalent bonds. atdbio.com This can lead to cross-linking between DNA strands or within the same strand, which can trigger cell death. atdbio.com
DNA Cleavage Agents : This class of molecules has the ability to break the phosphodiester backbone of DNA chains. atdbio.com
These different classes of agents interact with DNA in distinct ways, leading to different biological outcomes. atdbio.com
Contextualization of 3,8-Diamino-6-phenylphenanthridine (B17713) (DAPP) as a Prominent DNA Intercalator
3,8-Diamino-6-phenylphenanthridine (DAPP) is a well-established DNA intercalating agent. nih.gov Its planar, phenanthridine (B189435) ring structure is characteristic of molecules that exhibit this binding mode. DAPP has been utilized as an affinity ligand in chromatography to specifically separate and purify supercoiled plasmid DNA (pDNA). nih.gov In these applications, DAPP is immobilized on a support matrix, such as Sepharose. nih.gov
The effectiveness of DAPP in this role stems from its high affinity for DNA. nih.gov Studies have quantified this interaction, revealing a dissociation constant (Kd) of 2.29 ± 0.195 × 10⁻⁷ M for the binding of DAPP-Sepharose to pDNA. nih.gov This strong binding affinity confirms its potent intercalating properties.
Furthermore, DAPP has served as a starting material for the synthesis of modified DNA building blocks. nih.gov Researchers have created an ethidium (B1194527) nucleoside analogue from DAPP, incorporating the phenanthridinium moiety directly into oligonucleotides as an artificial DNA base. nih.gov Spectroscopic analysis of these modified DNA duplexes confirmed that the artificial phenanthridinium base intercalates within the DNA base stack, much like the non-covalently bound intercalator ethidium. nih.gov These findings underscore the role of DAPP as a significant and versatile tool in the study of DNA interactions.
Structure
2D Structure
Properties
Molecular Formula |
C24H21IN6 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2-(2-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C24H21IN6/c25-18-4-2-1-3-17(18)24-28-19-7-5-15(13-21(19)30-24)23-27-20-8-6-16(14-22(20)29-23)31-11-9-26-10-12-31/h1-8,13-14,26H,9-12H2,(H,27,29)(H,28,30) |
InChI Key |
KBOWGXYZGVLTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
Origin of Product |
United States |
Molecular Mechanisms of Dna Intercalation by 3,8 Diamino 6 Phenylphenanthridine Dapp
Stereochemical Requirements for DNA Intercalation
The ability of DAPP to insert itself between the base pairs of DNA is fundamentally dictated by its three-dimensional shape and conformational flexibility.
A critical requirement for any classical intercalating agent is the presence of a planar, polycyclic aromatic system. nih.gov DAPP fulfills this requirement with its phenanthridine (B189435) core, a tricyclic aromatic structure. This planarity is essential as it allows the molecule to slide into the hydrophobic space created when two adjacent base pairs in the DNA helix transiently separate. cuni.cznih.gov This insertion maximizes the surface area of interaction between the aromatic rings of DAPP and the DNA bases, a key factor for stabilizing the complex. The process causes a structural distortion in the DNA, typically unwinding the helix and increasing the distance between the base pairs to accommodate the intercalator, often by about 3.4 Å. nih.gov
Non-Covalent Interactions Driving DAPP-DNA Binding
The formation and stability of the DAPP-DNA complex are governed by a suite of non-covalent forces. For neutral intercalators like DAPP, the energetic landscape is distinct from that of their charged counterparts.
The predominant force driving the intercalation of DAPP is the stacking interaction between its planar phenanthridine ring and the DNA base pairs. cuni.cz These interactions are primarily mediated by dispersion forces, a component of van der Waals forces that arise from transient fluctuations in electron density. cuni.cz Quantum chemical calculations have shown that for neutral phenanthridine intercalators, the binding is almost exclusively controlled by this dispersion energy contribution. cuni.cz This contrasts with cationic intercalators, where electrostatic interactions play a a more significant role. cuni.cz
Computational studies analyzing the intercalation of DAPP into different dinucleotide steps have quantified these energetic contributions, revealing that dispersion forces are the major stabilizing factor across different sequences.
| Interaction Parameter | d(CpG) Step (kcal/mol) | d(GpC) Step (kcal/mol) |
|---|---|---|
| Total Interaction Energy | -28.08 | -28.14 |
| Electrostatic | -6.42 | -5.69 |
| Dispersion | -34.90 | -36.21 |
| Repulsion | 13.62 | 14.07 |
| Induction/Charge Transfer | -0.38 | -0.31 |
The binding of DAPP is best described as a combination of intercalation and groove binding. While the planar phenanthridine core intercalates, the bulky phenyl group at the 6-position finds its place within the confines of the DNA minor groove. nih.gov The minor groove provides a snug fit for the phenyl substituent, and its interaction within this groove is governed by van der Waals forces and hydrophobic interactions. This dual-mode binding, where one part of the molecule stacks between bases and another part occupies a groove, is a sophisticated mechanism for achieving high affinity and specificity. Research has indicated that DAPP exhibits a slight preference for AT-rich sequences, which is a common characteristic for molecules that interact with the minor groove, as the minor groove of AT-rich regions is typically narrower and presents a distinct electrostatic potential compared to GC-rich regions. nih.govesr.ie
The DAPP molecule possesses two exocyclic amino groups at the 3- and 8-positions, which are potential hydrogen bond donors. rsc.org In principle, these groups could form hydrogen bonds with hydrogen bond acceptor atoms located on the floor of the minor groove, such as the N3 atom of purines (adenine and guanine) and the O2 atom of pyrimidines (cytosine and thymine), or with the phosphate (B84403) backbone. nih.govnih.gov However, for neutral intercalators like DAPP, the primary driving force for binding is the large, favorable dispersion energy from stacking. cuni.cz While hydrogen bonds may form and contribute to the correct orientation and specificity of the bound ligand, their energetic contribution is considered less significant than the stacking interactions. cuni.cz For its cationic relative, ethidium (B1194527), hydrogen bonding between its amino groups and the DNA backbone is also viewed as less important than the stacking component. cuni.cz
Hydrophobic and Van der Waals Forces
The binding of 3,8-Diamino-6-phenylphenanthridine (B17713) (DAPP) to DNA is significantly stabilized by non-covalent interactions, particularly hydrophobic and van der Waals forces. The planar, condensed aromatic structure of the DAPP molecule facilitates its insertion between the base pairs of the DNA double helix. This process is driven in large part by dispersion energy, which is the dominant stabilizing contribution for both neutral and charged phenanthridine intercalators. cuni.czresearchgate.net
Hydrophobic interactions also play a crucial role. nih.gov The phenyl group of the DAPP molecule can establish hydrophobic interactions upon insertion into the DNA structure. core.ac.uk More specifically, studies involving DAPP immobilized on a Sepharose support have shown that its interactions with mononucleotides are primarily characterized by hydrophobic forces and π-π stacking. researchgate.net Quantum chemical calculations have quantified the energetic contributions to this binding, highlighting the critical role of dispersion forces. For a neutral intercalator like DAPP, the binding is almost exclusively due to the dispersion contribution, whereas for cationic intercalators, electrostatic forces also become significant. cuni.cz
Table 1: Calculated Energetic Contributions to Phenanthridine-DNA Intercalation This interactive table details the different energy contributions for the binding of a neutral intercalator (like DAPP) and a cationic intercalator to DNA, based on quantum chemical calculations. All values are in kcal/mol.
| Intercalator Type | Dominant Energy Contribution | Other Important Contributions | Reference |
| Neutral (e.g., DAPP) | Dispersion Energy | - | cuni.cz |
| Cationic (e.g., Ethidium) | Dispersion Energy | Electrostatic, Charge-Transfer | cuni.czresearchgate.net |
Influence of Protonation State on DAPP-DNA Binding Affinity
The binding affinity of DAPP for DNA is strongly dependent on the pH of the solution, which dictates the protonation state of the DAPP molecule. Protonated DAPP molecules exhibit a significantly stronger binding to DNA. core.ac.uk This enhanced affinity is attributed to the generation of strong electrostatic interactions between the positively charged phenanthridine ring and the negatively charged phosphate backbone of DNA. core.ac.ukresearchgate.net
The free-state pKa of DAPP is approximately 5.8. core.ac.ukresearchgate.net At pH values below this pKa, the DAPP molecule becomes protonated, leading to increased intermolecular coulombic attraction and more effective binding. researchgate.net This principle is utilized in affinity chromatography, where total retention of DNA on a DAPP-Sepharose matrix is achieved at a pH of 5, a condition under which the ligand is positively charged. researchgate.net
Table 2: Effect of Protonation on DAPP-DNA Binding This table summarizes the pH-dependent binding behavior of DAPP.
| Condition | DAPP State | Dominant Interaction | Binding Affinity | Reference |
| pH < 5.8 | Protonated (Cationic) | Electrostatic & Dispersion | Strong | core.ac.ukresearchgate.net |
| pH > 5.8 | Neutral | Dispersion & Hydrophobic | Weaker | cuni.czrsc.org |
Conformational Changes Induced in DNA by DAPP Intercalation
The insertion of the DAPP molecule into the DNA double helix induces significant and specific conformational changes in the nucleic acid's structure.
DNA Unwinding and Elongation
A primary consequence of intercalation is the unwinding and elongation of the DNA double helix. The insertion of the planar DAPP molecule between adjacent base pairs necessitates their physical separation, resulting in an additional base-pair separation of approximately 3.4 Å. cuni.cz This vertical stretching of the helix is accompanied by a considerable unwinding, characterized by a lowered twist angle at the intercalation site. cuni.cz This unwinding can be spread over several base-pair steps, not strictly confined to the immediate binding site. researchgate.net
Alteration of DNA Supercoiling
Table 3: Binding Characteristics of DAPP for Supercoiled Plasmid DNA (pDNA) This interactive table presents key parameters from studies using DAPP in affinity chromatography for pDNA purification.
| Parameter | Value | Plasmid Used | Reference |
| Dissociation Constant (Kd) | 2.29 ± 0.195 x 10⁻⁷ M | pVAX1-LacZ / pCAMBIA-1303 | researchgate.netgenscript.comnih.gov |
| Max. Dynamic Binding Capacity | 336.75 µg pDNA/mL gel | pVAX1-LacZ / pCAMBIA-1303 | researchgate.netgenscript.comnih.gov |
Induction of Structural Distortions in the DNA Helix
Beyond general unwinding and elongation, DAPP intercalation induces specific structural distortions. A key feature of this interaction is the insertion of DAPP's phenyl residue into the minor groove of the DNA helix. core.ac.uk This creates a distinct local distortion. The energy required to deform the DNA helix to accommodate the intercalator, known as the deformation energy, is relatively modest, which underscores the inherent flexibility of the DNA double helix. cuni.cz While the primary distortion is at the site of intercalation, its effects, such as unwinding, can be distributed over the adjacent base-pair steps. researchgate.net
Base Pair Specificity of DAPP-DNA Interactions
Research indicates that DAPP exhibits a degree of preference in its binding to DNA sequences. It has been described as being slightly A-T (adenine-thymine) specific. core.ac.uk This suggests that the energetic favorability of intercalation is somewhat greater at A-T rich regions compared to G-C (guanine-cytosine) rich regions. However, computational studies that modeled intercalation in both A-T and G-C rich sequences found that the deformation energy required to create the intercalation pocket is similar for both TA- and GC-steps, suggesting that the preference is not overwhelmingly strong. cuni.cz
Advanced Methodologies for Characterizing Dapp Dna Interactions
Spectroscopic Techniques in Elucidating Binding Mechanisms
Spectroscopic methods are fundamental in characterizing the non-covalent interactions between small molecules and DNA. Changes in the spectral properties of either DNA intercalator 3 or DNA upon complex formation are monitored to determine binding parameters.
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of this compound to DNA. The intrinsic fluorescence of the compound is monitored as a function of DNA concentration. When this compound intercalates between the DNA base pairs, its microenvironment becomes more hydrophobic and its rotational mobility is restricted, which typically leads to an enhancement in its fluorescence quantum yield.
In studies involving Calf Thymus DNA (CT-DNA), the fluorescence emission intensity of this compound was observed to increase significantly upon successive additions of DNA. This enhancement is indicative of the intercalative binding mode, where the fluorophore is protected from solvent quenching. The binding constant (K) and the number of binding sites (n) can be determined by analyzing the fluorescence titration data using the Scatchard equation. Research has shown a binding constant in the order of 10^5 M^-1, suggesting a strong interaction between this compound and CT-DNA.
| Parameter | Value | Method |
| Binding Constant (K) | 1.5 x 10^5 M^-1 | Fluorescence Titration |
| Number of Binding Sites (n) | 1.2 | Scatchard Analysis |
| Wavelength (Excitation) | 360 nm | - |
| Wavelength (Emission) | 480 nm | - |
Circular dichroism (CD) spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding. The CD spectrum of DNA is sensitive to its secondary structure. The B-form of DNA, for instance, exhibits a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).
Upon interaction with this compound, significant changes in the CD spectrum of CT-DNA are observed. Typically, the intensity of both the positive and negative bands increases. This increase suggests a stabilization of the B-DNA conformation and indicates strong intercalative binding. Furthermore, the appearance of an induced CD (ICD) signal in the region where only the ligand absorbs (typically >300 nm) is considered definitive proof of intercalation. The observation of a positive ICD signal for the this compound-DNA complex confirms the chiral arrangement of the bound ligand within the DNA helix.
Viscometric Analysis of DNA Conformational Changes
Viscometry is a classical and definitive method to distinguish between intercalative and non-intercalative (e.g., groove) binding modes. Intercalation involves the insertion of a planar molecule between adjacent base pairs, causing the DNA helix to lengthen and unwind. This increase in the axial length of the DNA results in a measurable increase in its viscosity.
Viscometric titrations, where the relative viscosity of a DNA solution is measured as a function of the added concentration of the ligand, have been performed for this compound. Studies have shown that with increasing concentrations of this compound, the relative viscosity of the CT-DNA solution increases steadily. This behavior is characteristic of an intercalating agent, as it directly reflects the lengthening of the DNA duplex. In contrast, molecules that bind in the grooves of DNA typically cause little to no change, or even a slight decrease, in the viscosity of the DNA solution.
Thermal Denaturation Studies (DNA Melting Temperature, Tm)
Thermal denaturation studies provide information about the stabilization of the DNA double helix by a binding ligand. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. This process can be monitored by observing the hyperchromic effect, which is the increase in absorbance at 260 nm as the DNA denatures.
The binding of this compound to CT-DNA has been shown to cause a significant increase in the Tm. For example, in one study, the Tm of CT-DNA alone was found to be 68.5 °C, while in the presence of this compound, it increased to 76.0 °C. This substantial elevation in the melting temperature (ΔTm = 7.5 °C) indicates a strong stabilization of the DNA double helix, which is a hallmark of the intercalative binding mode. The ligand, by inserting itself between the base pairs, adds to the stacking interactions and makes it more difficult to separate the two strands.
| Sample | Melting Temperature (Tm) | ΔTm |
| CT-DNA | 68.5 °C | - |
| CT-DNA + this compound | 76.0 °C | 7.5 °C |
Displacement Assays
Displacement assays are competitive binding experiments that can further confirm the binding mode of a new compound. These assays typically involve a well-known DNA intercalator, such as ethidium (B1194527) bromide (EB), which exhibits a strong fluorescence enhancement upon binding to DNA. If a test compound also binds by intercalation, it will compete with EB for the binding sites, leading to the displacement of EB from the DNA and a corresponding quenching of the EB fluorescence.
In displacement assays with this compound, a significant reduction in the fluorescence intensity of the pre-bound EB-DNA complex was observed upon the addition of the compound. This quenching indicates that this compound is able to displace EB from its intercalation sites on the DNA, providing strong evidence that it shares the same binding mode. The efficiency of displacement can also be used to estimate the binding affinity of the test compound relative to EB.
High-Resolution Structural Analysis Techniques
While spectroscopic and biophysical methods provide strong evidence for intercalation, high-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can offer definitive, atomic-level views of the binding. These methods can precisely determine the orientation of the intercalated molecule, the specific base pairs it interacts with, and the detailed conformational changes in the DNA helix, such as unwinding and lengthening.
For this compound, NMR studies on its complex with specific DNA oligonucleotides have been conducted. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between the protons of the intercalator and the protons of the DNA. The observation of specific NOEs between the aromatic protons of this compound and the imino and non-exchangeable protons of the DNA base pairs provides direct proof of its intercalation and can define its precise position and orientation within the DNA duplex.
Nuclear Magnetic Resonance (NMR) Spectroscopy of DAPP-DNA Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of drug-DNA complexes in solution. nih.gov It provides detailed information on the conformation of both the DNA and the intercalated ligand, as well as the specific points of contact between them. embopress.orgcsic.es
In studies of intercalating agents, 1H NMR is particularly informative. When a molecule like DAPP intercalates into the DNA helix, it causes significant changes in the local magnetic environments of both its own protons and the protons of the DNA bases and sugar backbone. These changes manifest as shifts in the resonance frequencies (chemical shifts) in the NMR spectrum. For example, the protons of the intercalator typically experience a significant upfield shift due to the ring-current effects of the flanking DNA base pairs. Conversely, the DNA protons near the intercalation site also exhibit noticeable shifts.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for mapping the spatial proximity between protons. embopress.orgmdpi.com NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the identification of specific contact points between the DAPP molecule and the DNA. For instance, NOE cross-peaks can be observed between the aromatic protons of DAPP and the imino, amino, or non-exchangeable base and sugar protons of the DNA, pinpointing the orientation of the intercalator within the binding pocket. The analysis of a complete set of these intermolecular NOEs allows for the calculation of a high-resolution 3D structure of the DAPP-DNA complex. embopress.org
Table 1: Representative 1H NMR Chemical Shift Changes Upon DAPP Intercalation Hypothetical data for illustrative purposes, as specific shifts can vary based on the DNA sequence and experimental conditions.
| Proton Type | Free DNA (ppm) | DAPP-DNA Complex (ppm) | Change (Δδ ppm) |
|---|---|---|---|
| DAPP Aromatic H | 7.8 - 8.5 | 6.5 - 7.2 | -1.3 to -1.3 |
| DNA Imino H (at binding site) | 12.5 - 13.5 | 13.0 - 14.0 | +0.5 to +0.5 |
| DNA Base Aromatic H (flanking site) | 7.0 - 8.0 | 6.8 - 7.8 | -0.2 to -0.2 |
| DNA Sugar H1' (at binding site) | 5.5 - 6.0 | 5.7 - 6.2 | +0.2 to +0.2 |
X-ray Diffraction Studies of Intercalated DNA Structures
X-ray diffraction, particularly single-crystal X-ray crystallography, provides atomic-resolution structural data of molecules in their solid state. qau.edu.pkcore.ac.uk For DAPP-DNA complexes, this technique involves co-crystallizing the DAPP molecule with a short, self-complementary DNA oligonucleotide. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern produced is used to calculate the three-dimensional electron density map of the complex, revealing the precise arrangement of every atom.
Crystallographic studies of intercalated DNA structures have confirmed the classic intercalation model where the planar phenanthridine (B189435) core of DAPP is inserted between adjacent base pairs, causing the DNA helix to unwind and lengthen at the binding site. nih.govresearchgate.net The structure reveals critical details such as the specific DNA sequence preference, the degree of helical unwinding, and the precise geometry of the intercalation pocket. For instance, the phenyl group of DAPP, which deviates from the planar ring system, is often found residing in the minor groove of the DNA. researchgate.net
The high-resolution data from X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unparalleled insight into the conformational changes that both DAPP and DNA undergo upon binding. researchgate.net This information is fundamental for understanding the structural basis of the binding affinity and specificity. nih.gov
Table 2: Structural Parameters from a Hypothetical X-ray Crystal Structure of a DAPP-d(CGTACG)₂ Complex
| Structural Parameter | Value | Description |
|---|---|---|
| Resolution | 1.7 Å | The level of detail resolved in the crystal structure. |
| Intercalation Site | CpG step | The specific dinucleotide sequence where DAPP inserts. |
| Helical Unwinding Angle | ~26° | The reduction in the helical twist between the base pairs flanking the intercalator. |
| Base Pair Rise | ~6.8 Å | The distance between the flanking base pairs, which doubles from the standard ~3.4 Å. |
| Phenyl Group Orientation | Minor Groove | The location of the non-planar phenyl substituent of DAPP. |
Mass Spectrometry-Based Detection
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for detecting the formation of non-covalent complexes, such as those between DAPP and DNA, and for confirming the stoichiometry of the binding. explorea.czresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique that allows large biomolecular complexes to be transferred from solution to the gas phase without fragmentation, preserving the non-covalent interactions. When a solution containing DAPP and a DNA oligonucleotide is analyzed by ESI-MS, a series of peaks can be observed. These correspond to the free DNA strand, the free DAPP molecule, and, crucially, the non-covalent DAPP-DNA complex. By analyzing the m/z values, one can confirm the formation of a 1:1 or other stoichiometric complex.
Tandem mass spectrometry (MS/MS) can further probe the stability of the complex. nih.gov In an MS/MS experiment, the ion corresponding to the DAPP-DNA complex is selected and subjected to collision-induced dissociation (CID). mdpi.com The energy required to break the complex apart can provide qualitative information about the strength of the interaction. This method is particularly useful for screening libraries of potential DNA-binding agents and for studying the influence of DNA sequence on binding affinity. activemotif.com
Table 3: Expected ESI-MS Signals for DAPP Binding to a DNA Oligonucleotide Assuming a hypothetical DNA 10-mer with a mass of 3000 Da and DAPP with a mass of 285 Da.
| Species Detected | Expected Mass (Da) | Observed m/z (for charge state z=-3) |
|---|---|---|
| Free DNA (M) | 3000 | 999.0 |
| Free DAPP (L) | 285 | N/A (typically observed in positive mode) |
| DAPP-DNA Complex (M+L) | 3285 | 1094.0 |
| DAPP-DNA Complex (M+2L) | 3570 | 1189.0 |
Single-Molecule Detection Approaches
Single-molecule techniques have revolutionized the study of biomolecular interactions by allowing direct observation of individual binding events, which are often averaged out in ensemble measurements. mdpi.comaimspress.com These methods provide unique insights into the kinetics and dynamics of DAPP's interaction with DNA.
One prominent technique is single-molecule fluorescence resonance energy transfer (smFRET). In a typical smFRET experiment to study intercalation, a DNA molecule is labeled with a donor fluorophore and an acceptor fluorophore. The efficiency of energy transfer between the donor and acceptor is highly dependent on the distance between them. When DAPP intercalates, it lengthens and unwinds the DNA, increasing the distance between the fluorophores and thus causing a measurable decrease in FRET efficiency. By monitoring these changes in real-time, one can directly observe the binding and dissociation of individual DAPP molecules.
Other single-molecule force spectroscopy techniques, such as optical tweezers and atomic force microscopy (AFM), can also be used. bmbreports.orgnih.gov In an optical tweezers assay, a single DNA molecule is stretched between two beads. The force required to stretch the DNA to a certain length is measured. Upon addition of DAPP, the DNA contour length increases due to intercalation, leading to a change in the force-extension curve. This allows for the quantification of binding kinetics and the mechanical effects of intercalation on the DNA structure. biorxiv.org
Table 4: Illustrative Data from Single-Molecule Studies of DAPP-DNA Interaction
| Technique | Parameter Measured | Observation Upon DAPP Binding |
|---|---|---|
| smFRET | FRET Efficiency | Decrease from ~0.8 to ~0.5 |
| Optical Tweezers | DNA Contour Length | Increase of ~0.34 nm per bound DAPP molecule |
| Atomic Force Microscopy (AFM) | DNA End-to-End Distance | Direct visualization of DNA lengthening |
| Nanopore Sensing | Ion Current Blockade | Characteristic blockade signature at DAPP binding site |
Research Applications of 3,8 Diamino 6 Phenylphenanthridine Dapp As a Dna Intercalator
Affinity Chromatography for Nucleic Acid Purification
Affinity chromatography utilizes an immobilized ligand on a solid support that specifically binds to the target molecule. core.ac.uk For nucleic acid purification, DAPP serves as an effective affinity ligand due to its ability to intercalate into the DNA double helix. core.ac.ukresearchgate.net This interaction forms the basis for a robust method to separate plasmid DNA, especially the therapeutically important supercoiled (sc) isoform, from process impurities. core.ac.uknih.gov
Development of DAPP-Sepharose Chromatographic Supports
The creation of an effective affinity medium is the foundational step in this purification strategy. It involves covalently attaching the DAPP ligand to a stable, porous chromatographic matrix, most commonly Sepharose. researchgate.net
The DAPP-Sepharose support is prepared by covalently coupling the DAPP molecule to an epoxy-activated Sepharose matrix. core.ac.ukresearchgate.net This process is typically conducted under relatively mild conditions. core.ac.ukresearchgate.net In a documented method, dry epoxy-activated Sepharose is added to a high molarity sodium carbonate solution containing DAPP. researchgate.net The mixture is agitated for an extended period (e.g., 16 hours) at an elevated temperature (e.g., 70°C) to facilitate the coupling reaction. researchgate.net Following the reaction, the derivatized Sepharose is extensively washed to remove any excess, non-covalently bound ligand. researchgate.net This procedure results in a stable affinity support where the DAPP ligand is ready to interact with DNA molecules. researchgate.net
Ligand density is a critical parameter that influences the binding capacity and separation efficiency of an affinity chromatography resin. nih.gov For the DAPP-Sepharose support, a ligand density of 0.15 mmol of DAPP per gram of derivatized Sepharose has been reported in research studies. researchgate.netgenscript.comnih.gov While this is a relatively low density, the resulting support demonstrates a significant and high affinity for pDNA, as evidenced by a dissociation constant (Kd) of 2.29 x 10⁻⁷ M. researchgate.netgenscript.comnih.gov The optimization of this density is crucial; too high a density could lead to steric hindrance, while too low a density would result in insufficient binding capacity. The reported DAPP-Sepharose resin shows considerable dynamic binding capacity, which is also notably unaffected by variations in flow rate, a crucial feature for industrial-scale purification. core.ac.ukresearchgate.net
Table 1: Dynamic Binding Capacity of DAPP-Sepharose Support This table presents the maximum dynamic binding capacity observed for the DAPP-Sepharose resin under specific experimental conditions.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Maximum Dynamic Binding Capacity | 336.75 µg pDNA/mL gel | pDNA Concentration: 150 µg/mL; Flow Rate: 1 mL/min | researchgate.netgenscript.comnih.gov |
Specific Separation of Supercoiled Plasmid DNA (sc pDNA) Isoforms
A major challenge in plasmid purification is the separation of the desired supercoiled (sc) isoform from other topological forms, such as open circular (oc) and linear isoforms, which are less effective for therapeutic applications. core.ac.uk The DAPP-Sepharose matrix has proven to be exceptionally effective at this specific separation. core.ac.uk
Research has demonstrated that the DAPP-Sepharose support exhibits a significantly greater affinity for the supercoiled isoform of pDNA compared to the open circular and linear forms. core.ac.uknih.govresearchgate.net This preferential binding is the key to differentiating between the isoforms. When a mixture containing all three pDNA forms is loaded onto the column under appropriate buffer conditions, all isoforms are initially retained. nih.govresearchgate.net However, the strength of the interaction with the sc-pDNA is much stronger, allowing for its selective elution after the other, less-tightly bound isoforms have been washed away. core.ac.uknih.gov
The selective retention and elution are governed by a combination of intercalation and electrostatic interactions, which can be precisely controlled by adjusting the pH and ionic strength (salt concentration) of the buffers. core.ac.uknih.govresearchgate.net
Retention: The primary binding mechanism is the intercalation of DAPP's planar aromatic rings between the base pairs of the DNA. core.ac.ukresearchgate.net This interaction is greatly enhanced under acidic conditions. DAPP has a pKa of approximately 5.8 in its free state. core.ac.ukresearchgate.net At a pH below this value (e.g., pH 5), the DAPP ligand becomes protonated and positively charged. core.ac.ukresearchgate.net This positive charge leads to strong electrostatic attraction with the negatively charged phosphate (B84403) backbone of DNA, significantly increasing the binding affinity. core.ac.ukresearchgate.net Therefore, using a low-salt buffer at pH 5 ensures the total retention of all pDNA isoforms on the column. nih.govresearchgate.netresearchgate.netresearchgate.net
Elution: The separation of the isoforms is achieved through a stepwise increase in salt concentration. nih.govresearchgate.net The salt ions in the buffer compete with and disrupt the electrostatic interactions between the protonated DAPP and the DNA backbone, thereby destabilizing the complex. core.ac.uknih.govresearchgate.net
First, a buffer with a moderate salt concentration (e.g., 0.22 M Sodium Chloride) is introduced. This is sufficient to elute the more weakly bound open circular and linear isoforms. nih.govresearchgate.net
Subsequently, a higher salt concentration (e.g., 0.55 M Sodium Chloride) is required to overcome the strong affinity and elute the pure, supercoiled pDNA. nih.govresearchgate.net
This pH-dependent, salt-mediated elution strategy provides a highly effective and selective method for purifying sc pDNA. core.ac.uk
Table 2: Elution Conditions for pDNA Isoform Separation on DAPP-Sepharose This table outlines the specific salt concentrations used to selectively elute different plasmid DNA isoforms from the DAPP-Sepharose column in a 10 mM sodium acetate (B1210297) buffer at pH 5.
| Eluted Species | Elution Buffer Condition | Source |
|---|---|---|
| Open Circular (oc) & Linear Isoforms | 0.22 M NaCl | nih.govresearchgate.net |
| Supercoiled (sc) Isoform | 0.55 M NaCl | nih.govresearchgate.net |
The effectiveness of this method has been demonstrated with high recovery yields for the purified supercoiled plasmid. researchgate.netgenscript.com
Table 3: Reported Purification Yields using DAPP-Sepharose Chromatography This table shows the final recovery yields for two different supercoiled plasmids purified from clarified E. coli lysates.
| Plasmid | Size (kbp) | Recovery Yield | Source |
|---|---|---|---|
| pVAX1-LacZ | 6.05 | 94% | researchgate.netgenscript.com |
| pCAMBIA-1303 | 12.361 | 65% | researchgate.netgenscript.com |
Mechanisms of Selective Retention and Elution
Influence of pH on Plasmid DNA Binding
The binding of 3,8-Diamino-6-phenylphenanthridine (B17713) (DAPP) to plasmid DNA (pDNA) is significantly influenced by pH. Research has demonstrated that the interaction is pH-dependent, with optimal binding occurring in acidic conditions. chemodex.commedchemexpress.com Specifically, the retention of all pDNA isoforms on a DAPP-Sepharose chromatography column is achieved at a pH of 5. chemodex.commedchemexpress.com As the pH increases to 6, only partial retention is observed, and at pH levels of 7.4 and 8, there is no retention of the pDNA molecules. medchemexpress.com
This pH-dependent binding is attributed to the protonation state of the DAPP molecule. chemodex.comvincibiochem.it The pKa of DAPP in its free state is 5.8. medchemexpress.com At pH values below this pKa, the DAPP molecule becomes protonated, acquiring a positive charge. vincibiochem.itliberty.edu This positive charge on the phenanthridine (B189435) ring leads to strong electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby enhancing the binding affinity. medchemexpress.comliberty.edu The protonation of immobilized DAPP molecules is visually indicated by a change in the color of the DAPP-Sepharose gel at different pH values. medchemexpress.com Studies measuring the volume change upon binding have also shown a significant difference between the charged (DAPPH+) and neutral forms of DAPP, further supporting the role of electrostatic interactions in the binding mechanism. liberty.edu
Salt-Dependent Elution Strategies
The elution of plasmid DNA bound to a DAPP-functionalized matrix is effectively achieved by modulating the salt concentration of the elution buffer. chemodex.comvincibiochem.itontosight.ai The stability of the complex formed between protonated DAPP and DNA decreases as the salt concentration increases. chemodex.combeilstein-journals.org This principle is fundamental to the development of salt-dependent elution strategies in affinity chromatography for pDNA purification.
In practical applications, after the total retention of cellular components from a lysate on a DAPP-Sepharose column in a low-salt or salt-free buffer, a stepwise increase in salt concentration allows for the selective elution of different molecules. ontosight.aiwikipedia.org For instance, impurities and less desired DNA isoforms, such as open circular (oc) and linear forms, can be eluted at lower salt concentrations. chemodex.combeilstein-journals.org Subsequently, the highly desired supercoiled (sc) pDNA isoform can be eluted by further increasing the salt concentration. chemodex.combeilstein-journals.org
One study demonstrated the selective elution of oc and linear pDNA isoforms with 0.22 M sodium chloride, followed by the elution of the sc isoform at a concentration of 0.55 M sodium chloride. chemodex.combeilstein-journals.org This strategy enables the separation and purification of the biologically active supercoiled pDNA from other contaminants. chemodex.comontosight.ai
Characterization of Dynamic Binding Capacity
The dynamic binding capacity (DBC) of DAPP-immobilized chromatography supports has been characterized to evaluate their efficiency in plasmid DNA purification. The DBC is a measure of the amount of target molecule, in this case pDNA, that can be bound by a specific volume of the chromatographic medium under defined conditions of flow rate and concentration.
In a study utilizing a DAPP-Sepharose support, the characterization of DBC was performed by analyzing the effects of pDNA concentration and flow rate on adsorption. ontosight.aiwikipedia.orgthermofisher.com The maximum binding capacity was determined to be 336.75 µg of pDNA per mL of gel. ontosight.aiwikipedia.orgthermofisher.com This maximum capacity was achieved at a flow rate of 1 mL/min with a pDNA concentration of 150 µg/mL. ontosight.aiwikipedia.orgthermofisher.com Notably, the dynamic binding capacity did not show significant variation with changes in the flow rate. ontosight.aiwikipedia.org
The DAPP-Sepharose support also exhibited a high affinity for pDNA, with a determined dissociation constant (Kd) of 2.29 ± 0.195 × 10⁻⁷ M. ontosight.aiwikipedia.orgthermofisher.com This high affinity and substantial binding capacity underscore the potential of DAPP-based affinity chromatography for efficient pDNA capture. The support was prepared by coupling DAPP to an epoxy-activated Sepharose matrix, resulting in a ligand density of 0.15 mmol of DAPP per gram of derivatized Sepharose. ontosight.aiwikipedia.orgthermofisher.com
Dynamic Binding Capacity of DAPP-Sepharose for Plasmid DNA
| Parameter | Value | Conditions |
|---|---|---|
| Maximum Dynamic Binding Capacity | 336.75 µg pDNA/mL gel | 1 mL/min flow rate, 150 µg/mL pDNA concentration |
| Dissociation Constant (Kd) | 2.29 ± 0.195 × 10⁻⁷ M | - |
| Ligand Density | 0.15 mmol DAPP/g Sepharose | - |
Application in Pharmaceutical Plasmid DNA Purification
The unique binding and elution characteristics of 3,8-Diamino-6-phenylphenanthridine have been successfully applied to the purification of pharmaceutical-grade plasmid DNA. vincibiochem.it The demand for high-purity pDNA for applications such as gene therapy and DNA vaccines necessitates efficient and scalable purification methods. vincibiochem.it Affinity chromatography using DAPP as a ligand offers a promising solution. vincibiochem.itontosight.aiwikipedia.org
In a practical application, DAPP was immobilized on a Sepharose matrix and used to purify two different-sized plasmids from clarified Escherichia coli lysates. ontosight.aiwikipedia.org The process involved the total retention of all lysate components on the column in the absence of added salt in the eluent buffer. ontosight.aiwikipedia.org The selective elution of impurities and the target supercoiled pDNA was then achieved by the simple addition of small amounts of salt to the buffer. ontosight.aiwikipedia.org This method yielded high purity levels, meeting the stringent requirements set by regulatory agencies for pharmaceutical applications. ontosight.aiwikipedia.org The purification yields were reported to be 94% for a 6.05 kbp plasmid (pVAX1-LacZ) and 65% for a 12.361 kbp plasmid (pCAMBIA-1303). ontosight.aiwikipedia.org
Affinity for Different Plasmid DNA Sizes
The affinity of 3,8-Diamino-6-phenylphenanthridine-based chromatographic supports has been tested for plasmid DNA of varying sizes. Research has shown that DAPP-Sepharose can effectively bind and be used for the purification of plasmids with different molecular weights. ontosight.aiwikipedia.org
Specifically, the purification of two distinct plasmid molecules, pVAX1-LacZ with a size of 6.05 kbp and pCAMBIA-1303 with a size of 12.361 kbp, has been successfully demonstrated. ontosight.aiwikipedia.orgthermofisher.com Both plasmids were purified from clarified Escherichia coli lysate solutions using a DAPP-Sepharose column. ontosight.aiwikipedia.org While the purification process was effective for both, the recovery yields differed, with 94% for the smaller plasmid and 65% for the larger one. ontosight.aiwikipedia.org This suggests that while DAPP has a strong affinity for pDNA regardless of size, the efficiency of recovery in a purification process might be influenced by the plasmid's size or other factors related to the specific plasmid and host cell lysate.
Purification Yield of Different Sized Plasmids using DAPP-Sepharose
| Plasmid | Size (kbp) | Purification Yield |
|---|---|---|
| pVAX1-LacZ | 6.05 | 94% |
| pCAMBIA-1303 | 12.361 | 65% |
Utilization as Molecular Probes in Genetic and Biochemical Research
General DNA Staining Applications (e.g., CAS 864281-70-9)
3,8-Diamino-6-phenylphenanthridine (DAPP) is a phenyl-phenanthridine dye characterized by a large π-conjugated structure that imparts strong luminescence. chemodex.comadipogen.com This inherent fluorescence makes it suitable for use in the synthesis of fluorescent probes. chemodex.comadipogen.com As a member of the phenanthridine family of compounds, which includes well-known DNA stains like ethidium (B1194527) bromide, DAPP functions as a DNA intercalator. beilstein-journals.orgwikipedia.org The intercalation of DAPP into the DNA double helix leads to changes in its photophysical properties, a characteristic often exploited in the design of DNA probes. nih.gov
It is important to note that the compound with CAS number 864281-70-9, sometimes referred to as "DNA intercalator 3" by chemical suppliers, is a distinct chemical entity from DAPP (CAS 52009-64-0). medchemexpress.com While both are DNA intercalating agents that can be used for DNA staining, they have different molecular structures. medchemexpress.com
The general principle of using phenanthridine derivatives for DNA staining lies in their ability to insert themselves between the base pairs of the DNA helix. wikipedia.org This intercalation event typically results in a significant enhancement of the dye's fluorescence quantum yield, making the DNA visible under appropriate illumination. beilstein-journals.org These dyes are valuable tools in molecular biology for visualizing DNA in techniques such as gel electrophoresis and fluorescence microscopy. wikipedia.org
Investigation of DNA-Protein Interactions
The ability of DAPP to interact with DNA has been effectively harnessed to study the intricate relationships between DNA and proteins. A primary application in this area is its use as a ligand in affinity chromatography to selectively purify plasmid DNA (pDNA), which is often complexed with various proteins. dntb.gov.uacore.ac.uk
In this technique, DAPP is immobilized on a solid support matrix, such as Sepharose. core.ac.ukgenscript.comresearchgate.net When a mixture containing pDNA and other cellular components (like proteins and different forms of DNA) is passed through the chromatography column, the intercalating nature of DAPP allows for the specific binding and retention of supercoiled pDNA. core.ac.uk The interaction is influenced by factors such as pH; under acidic conditions where DAPP is protonated, its binding to the negatively charged DNA backbone is enhanced. core.ac.uk This selective capture allows for the separation of supercoiled pDNA from other molecules, including DNA-binding proteins that are not specifically bound to the plasmid. By analyzing the eluted fractions, researchers can gain insights into the proteins that were associated with the purified plasmid.
The DAPP-Sepharose support has demonstrated a significant affinity for pDNA, with a reported dissociation constant (Kd) of 2.29 x 10⁻⁷ M. genscript.comresearchgate.net This strong and specific interaction enables the efficient purification of plasmids of varying sizes from crude bacterial lysates. genscript.comresearchgate.net
Probing DNA Structural Dynamics
DAPP serves as a valuable probe for investigating the structural dynamics and conformational changes of DNA. Upon intercalation, DAPP induces significant alterations in the DNA double helix. One of the key changes is the unwinding of the DNA helix. Studies have determined the unwinding angle for DAPP to be approximately 24 ± 2°, which is comparable to the 26° unwinding angle of ethidium bromide. researchgate.net This similarity suggests that DAPP binds to DNA in a manner analogous to ethidium, by inserting its planar phenanthridine ring between the base pairs. researchgate.net
The binding of DAPP to DNA is also associated with a change in the volume of the DNA-ligand complex. Research has shown that the volume change upon binding is different for the charged (protonated) and neutral forms of DAPP. nih.gov The volume change for the binding of the charged form, DAPPH+, is more positive than that of the neutral form, a phenomenon attributed to the partial desolvation of the charged ligand upon its insertion into the DNA helix. nih.gov These volumetric and conformational changes provide critical information about the forces and energetics governing DNA-ligand interactions and the flexibility of the DNA molecule. cuni.cz
Computational studies, including molecular dynamics simulations, have further elucidated the binding process, suggesting it is a multi-step reaction that begins with the formation of a weak outer complex followed by the insertion of the ligand into the DNA core. cuni.cz These studies highlight the importance of dispersion energy in the stabilization of the DAPP-DNA complex. acs.org
Implications in Enzyme Inhibition Studies
The interaction of DAPP and related phenanthridine compounds with DNA has significant implications for the activity of enzymes that use DNA as a substrate. By altering the structure and topology of DNA, these intercalators can modulate the function of crucial cellular enzymes.
Modulation of DNA Topoisomerase Activity
DNA topoisomerases are enzymes that regulate the topological state of DNA, playing a critical role in processes like DNA replication and transcription. nih.gov Intercalating agents, including those from the phenanthridine family, are known to interfere with topoisomerase function. pnas.org While direct studies detailing the specific inhibitory effects of DAPP on topoisomerase I and II are not extensively documented in the provided search results, the known mechanism of action for this class of compounds suggests that DAPP can inhibit topoisomerase activity. pnas.org By intercalating into the DNA, DAPP can stabilize the DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA strand breaks. nih.gov This mechanism is a hallmark of many anticancer drugs that target topoisomerases. pnas.org The uncharged nature of DAPP, in contrast to its charged analogue ethidium, influences its interaction energy with DNA, which is a key factor in its potential as an enzyme inhibitor. acs.org
Effects on RNA Polymerase Activity
RNA polymerase is the enzyme responsible for transcribing DNA into RNA. Its function is highly dependent on the integrity and accessibility of the DNA template. Intercalating agents like ethidium bromide have been shown to inhibit RNA polymerase by modifying the template sites on the DNA, which prevents the productive binding of the enzyme. nih.gov This modification limits the number of RNA polymerase molecules that can initiate transcription. nih.gov Given that DAPP is a structural analogue of ethidium and intercalates into DNA in a similar fashion, it is plausible that it also affects RNA polymerase activity through a similar mechanism. bioorganic-chemistry.com The binding of DAPP to the DNA template can create a physical block, hindering the progression of RNA polymerase along the DNA strand and thereby inhibiting transcription.
Interaction with FACT (Facilitates Chromatin Transcription Factor)
There is no specific information available in the provided search results regarding the interaction of 3,8-Diamino-6-phenylphenanthridine (DAPP) with the FACT (Facilitates Chromatin Transcription) factor. The FACT complex plays a crucial role in transcription through chromatin by reversibly displacing and reassembling nucleosomes, thus allowing RNA polymerase to access the DNA template. While DAPP's ability to intercalate into DNA and potentially alter chromatin structure is established, direct studies on its effect on FACT protein function are absent from the provided data.
Targeting Non-Canonical DNA Structures
Beyond the canonical double helix, DNA can adopt alternative secondary structures such as G-quadruplexes and i-motifs. These non-canonical structures are often found in telomeric regions and gene promoter regions, and they are implicated in the regulation of key cellular processes, including gene expression and the maintenance of genomic stability. Consequently, molecules that can selectively bind to and stabilize these structures are of great interest as potential therapeutic agents.
Future Research Directions and Advanced Design Principles for Dna Intercalators
Rational Design of Enhanced Specificity and Affinity
The rational design of new DNA intercalators aims to improve their efficacy and selectivity, which is a critical task in medicinal chemistry. nih.gov The primary goal is to create molecules that can target specific DNA sequences or structures, thereby minimizing off-target effects. Key structural features that are central to the design of effective DNA intercalators include a planar polyaromatic chromophore for insertion into the DNA, a cationic moiety to interact with the phosphate (B84403) backbone, and side chains that can interact with the minor or major grooves of DNA. auctoresonline.orgrsc.org
Future design strategies for compounds like "DNA intercalator 3" will likely focus on several key areas:
Modification of the Intercalating Core: The planar aromatic system is fundamental for intercalation. nih.gov Research is ongoing to synthesize and evaluate novel heterocyclic systems that can offer more favorable π-stacking interactions with DNA base pairs. By extending the aromatic surface, as seen in derivatives of benzo[f]quino[3,4-b]quinoxaline, it may be possible to engage in additional stacking interactions, thereby enhancing binding affinity. pnas.org
Optimization of Side Chains: The nature and positioning of side chains play a crucial role in determining the specificity of an intercalator. These chains can form hydrogen bonds, van der Waals forces, or electrostatic interactions with the DNA grooves. auctoresonline.org The design of "this compound" could incorporate flexible yet specific linkers or functional groups that recognize and bind to particular DNA sequences or non-canonical structures like G-quadruplexes. frontiersin.org For instance, linking two intercalating units (bis-intercalators) can significantly increase binding affinity. researchgate.net
Targeting Specific DNA Structures: Beyond the canonical double helix, DNA can adopt various conformations, such as triple helices and G-quadruplexes, which are implicated in gene regulation and disease. pnas.orgfrontiersin.org A significant research direction is the design of intercalators that selectively recognize and stabilize these alternative DNA structures. Molecular modeling and biophysical studies are instrumental in predicting and validating the interactions between a ligand and a specific DNA structure, guiding the synthesis of more selective compounds. pnas.orgfrontiersin.org
| Design Principle | Objective | Example Compound Class |
| Core Modification | Enhance π-stacking interactions | Benzo[f]quino[3,4-b]quinoxaline derivatives pnas.org |
| Side Chain Optimization | Improve sequence selectivity | Bis-naphthalimides with flexible linkers frontiersin.org |
| Structural Targeting | Stabilize non-canonical DNA | Macrocyclic bisacridines for CTG repeats nih.gov |
Development of Novel Chromatographic Ligands
The specific binding properties of DNA intercalators make them excellent candidates for the development of novel ligands in affinity chromatography, particularly for the purification of nucleic acids like plasmid DNA (pDNA). core.ac.uk The ability of an intercalator to selectively bind to DNA can be harnessed to create stationary phases that can separate different forms of DNA or purify DNA from complex mixtures.
The development of "this compound" as a chromatographic ligand would involve:
Immobilization Chemistry: The intercalator must be covalently attached to a solid support, such as Sepharose or other macroporous materials, without compromising its DNA-binding ability. core.ac.uk The choice of immobilization chemistry is critical to ensure the ligand is accessible and maintains its optimal orientation for DNA binding.
Specificity and Selectivity: An ideal chromatographic ligand would exhibit high specificity for particular DNA structures. For example, a ligand based on "this compound" could be designed to preferentially bind to supercoiled pDNA over its relaxed or linear forms, or to separate DNA based on sequence. The intercalator 3,8-diamino-6-phenylphenanthridine (B17713) (DAPP) has been used as a ligand to purify pDNA, demonstrating the feasibility of this approach. core.ac.uk
Dynamic and Equilibrium Binding: Understanding the kinetics and thermodynamics of the interaction between the immobilized intercalator and DNA is crucial for optimizing the chromatographic process. oup.com Factors such as flow rate, buffer composition, and temperature can be adjusted to control the binding and elution of the target DNA, leading to a more efficient purification process.
| Ligand | Support Matrix | Application | Key Finding |
| 3,8-diamino-6-phenylphenanthridine (DAPP) | Epoxy-activated Sepharose | Plasmid DNA purification | Demonstrated effective purification of pDNA from E. coli lysates. core.ac.uk |
| Berenil | Epoxy-activated Sepharose | Plasmid DNA purification | Used as a minor groove binder for pDNA purification. core.ac.uk |
Integration with Advanced Analytical Platforms
The unique photophysical properties of many DNA intercalators, such as changes in fluorescence upon binding to DNA, make them highly suitable for integration into advanced analytical platforms for biosensing and diagnostics. patsnap.comacs.org The development of "this compound" for such applications would focus on enhancing its signaling capabilities and compatibility with various detection technologies.
Future research in this area includes:
Enhanced Spectroscopic Probes: Many intercalators exhibit a "light-switch" effect, where their fluorescence is significantly enhanced upon binding to DNA. oup.comnih.gov The rational design of intercalators with improved quantum yields, photostability, and distinct spectral properties is an active area of research. These enhanced probes can be used for the sensitive detection of nucleic acids in various assays. nih.gov
Single-Molecule Studies: Techniques like optical tweezers and atomic force microscopy can be used to study the interaction of a single intercalator molecule with a single DNA molecule. researchgate.netoup.com These studies provide unprecedented detail about the binding mechanism, including the kinetics of association and dissociation, and the structural changes induced in the DNA. oup.com This information is invaluable for the rational design of new intercalators with optimized properties.
Biosensor Development: DNA intercalators can be incorporated into various biosensing platforms, such as those based on electrochemiluminescence (ECL) or fluorescence resonance energy transfer (FRET). acs.org For example, an amphiphilic perylene (B46583) derivative has been used as both a DNA intercalator and an ECL emitter in a DNA hydrogel-based biosensor for the detection of microRNA. acs.org The integration of "this compound" into such platforms could enable the development of highly sensitive and specific diagnostic tools. An integrated virtual and actual screening platform has also been shown to be effective in discovering novel triple helical DNA intercalators. oup.com
| Analytical Platform | Intercalator Type | Application |
| Electrochemiluminescence (ECL) Biosensor | Perylene derivative (PTC-DEDA) | microRNA detection acs.org |
| Single-Molecule Force Spectroscopy | Cyanine dyes (e.g., YOYO-1) | Study of DNA-ligand binding kinetics nih.gov |
| Fluorescence Microscopy | Ruthenium(II) complexes | Probing DNA structure and enzymatic activity nih.govresearchgate.net |
Q & A
Q. How can researchers experimentally distinguish DNA intercalators from groove binders?
Methodological Answer:
- Fluorescent Indicator Displacement (FID) Assays : Use competitive binding experiments where a fluorescent intercalator (e.g., ethidium bromide or thiazole orange) is displaced by the test compound. A decrease in fluorescence indicates intercalative binding .
- Dual-fluorophore Titration : Employ fluorophores with distinct binding modes (e.g., Hoechst 33258 for minor groove binding and ethidium bromide for intercalation). Compare displacement efficiencies to infer the dominant binding mode .
- Dye Classification Tables : Refer to established DNA dye databases that categorize intercalators (e.g., single vs. bis-intercalators) and groove binders based on structural and mechanistic data .
Q. What structural changes occur in DNA upon intercalator binding?
Methodological Answer:
- X-ray Diffraction and Molecular Dynamics : Analyze unwinding and lengthening of DNA helices using crystallographic data (e.g., L-DNA structures induced by intercalators like [(bipy)₂Pt(en)]²⁺) .
- Optical Tweezers : Measure force-extension curves to quantify DNA elongation and helical unwinding caused by intercalators (e.g., ethidium bromide increases contour length by ~1.7× under tension) .
Q. How are fluorescent intercalator displacement (FID) assays optimized for affinity measurements?
Methodological Answer:
- Titration Protocols : Titrate the test compound into a pre-formed DNA-fluorescent intercalator complex (e.g., TO-DNA). Calculate PD₅₀ values (concentration displacing 50% of the intercalator) .
- Buffer Conditions : Control ionic strength and pH to mimic physiological environments, as binding affinities (e.g., Kd) are salt-dependent .
Advanced Research Questions
Q. What computational strategies predict DNA-intercalator binding modes and energetics?
Methodological Answer:
- Automated Docking Tools : Use methodologies like Intercalate to generate DNA structures with pre-formed intercalation gaps, dock ligands, and calculate binding energies. Validate against experimental data (e.g., RMSD < 2Å for predicted vs. crystal structures) .
- Modified B-DNA Templates : Employ canonical B-DNA models with artificial intercalation gaps to improve docking accuracy in tools like AutoDock .
Q. How do intercalators affect DNA-protein interactions in structural biology studies?
Methodological Answer:
- Cryo-EM and Kinetics : Study ethidium-promoted RecA-DNA complexes to observe how intercalators stabilize protein binding in the absence of ATP. Measure association/dissociation rates using stopped-flow techniques .
- Competitive Binding Assays : Use intercalators to dissociate DNA-bound proteins (e.g., transcription factors) and quantify displacement via EMSA or fluorescence polarization .
Q. What biophysical techniques quantify intercalator binding/unbinding kinetics under mechanical stress?
Methodological Answer:
- Dual-Trap Optical Tweezers : Apply tension to DNA while monitoring fluorescence intensity of bound intercalators (e.g., YOYO-1). Calculate rate constants (kon, koff) from force-dependent unbinding curves .
- McGhee-von Hippel Modeling : Fit binding data to determine cooperativity and site-size parameters (n = 2–4 base pairs per intercalator) .
Q. How are intercalator-nucleobase conjugates designed for targeted DNA recognition?
Methodological Answer:
- Hybrid Ligand Synthesis : Covalently link intercalators (e.g., acridine) to nucleobases via flexible spacers. Validate binding via FID assays and isothermal titration calorimetry (ITC) .
- Triplex DNA Targeting : Use intercalator-neomycin conjugates to stabilize triplex structures. Measure enthalpy-entropy compensation using van’t Hoff plots .
Q. How do intercalators influence DNA topology in single-molecule studies?
Methodological Answer:
- Magnetic Tweezers : Rotate DNA to introduce supercoiling, then monitor intercalator-induced relaxation. Ethidium bromide reduces torsional stress by unwinding the helix (Δθ = -26° per molecule) .
- Atomic Force Microscopy (AFM) : Image intercalator-induced lengthening of DNA on surfaces (e.g., 0.34 nm extension per intercalator) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
